The compound 2-[4-(4-Fluorophenyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde is a synthetic organic molecule with potential pharmacological applications. It belongs to a class of compounds that are characterized by the presence of a pyrido-pyrimidine core, which is often associated with various biological activities, including neuropharmacological effects.
This compound can be identified by its Chemical Abstracts Service (CAS) number 838905-56-9 and is available from various chemical suppliers for research purposes . Its synthesis and characterization have been documented in multiple scientific studies, indicating its relevance in medicinal chemistry.
The compound is classified as a piperazine derivative, which is a common structural motif in many pharmaceuticals. The presence of the fluorophenyl group suggests potential interactions with biological targets, enhancing its activity profile.
The synthesis of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step organic reactions. Key steps may include:
Technical details regarding reaction conditions (e.g., temperature, solvents, catalysts) and yields are crucial for optimizing the synthesis and ensuring reproducibility.
The molecular structure of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde can be represented using various chemical notation systems:
CC1=NC(=O)C2=C(N1)C(=NC(=N2)C=O)C=C(C=C2)F
InChI=1S/C19H19F2N5O/c1-11-10(12(20)21)6-5-9(11)14(24)23(11)18(25)19(22)15(17(26)27)13(8-14)16(28)29/h5-8H,1-4H2,(H,24,25)(H,26,27)(H,22,23)/t11-,12-,14-,15+,18+,19-/m0/s1
The compound has a complex structure that includes multiple functional groups contributing to its potential biological activity. The presence of fluorine in the structure may enhance lipophilicity and binding affinity to biological targets.
The compound may undergo various chemical reactions typical for aldehydes and piperazine derivatives:
Technical details such as reaction mechanisms and conditions (e.g., catalysts used, reaction times) are essential for understanding the reactivity of this compound.
The mechanism of action for 2-[4-(4-Fluorophenyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde is likely related to its interaction with specific receptors in the central nervous system. Research indicates that compounds with similar structures may act as:
Data on binding affinities and receptor selectivity would provide insight into its pharmacological profile.
Key physical properties include:
Chemical properties include:
Relevant analyses such as spectroscopy (NMR, IR) and chromatography (HPLC) are essential for characterizing these properties.
This compound has potential applications in:
Research into similar compounds suggests that they may have therapeutic effects in treating conditions such as depression or anxiety disorders due to their receptor-modulating capabilities.
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1